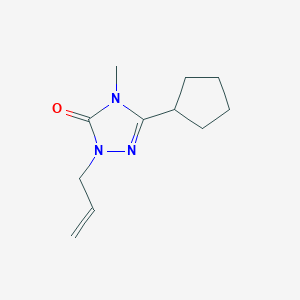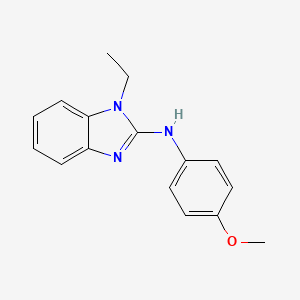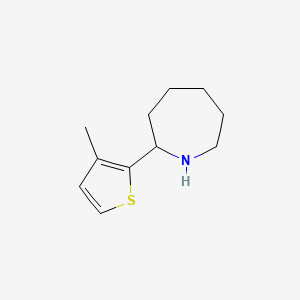![molecular formula C21H13BrClNO4 B2517581 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921893-30-3](/img/structure/B2517581.png)
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a chlorobenzoyl group, and a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the bromination of 2-chlorobenzoyl chloride to obtain 4-bromo-2-chlorobenzoyl chloride.
Coupling Reaction: This intermediate is then coupled with 2-(benzo[d][1,3]dioxol-5-yl)aniline under appropriate conditions to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, its binding affinity to specific receptors, or its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features make it a valuable component in the design of advanced materials.
Mecanismo De Acción
The mechanism by which N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzamide
- N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to the presence of the benzo[d][1,3]dioxole moiety, which can impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research and development.
Propiedades
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUYCWZORLBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2517503.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2517506.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2517507.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2517515.png)
![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)
![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)
